molecular formula C14H12ClFN2O4 B3040766 Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate CAS No. 239081-33-5

Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate

Cat. No.: B3040766
CAS No.: 239081-33-5
M. Wt: 326.71 g/mol
InChI Key: YOYDVBVQEJTTFB-CMDGGOBGSA-N
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Description

Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate is a synthetic acrylate derivative characterized by a cyano group at the C2 position, an ethoxycarbonyl group at the C1 position, and a substituted anilino group at the C3 position. The anilino moiety features a fluorine atom at the 2-position and a 2-chloroacetyloxy group at the 4-position. This structure combines electron-withdrawing groups (cyano, chloroacetyloxy) and a fluorine substituent, which may enhance reactivity in condensation reactions and influence biological activity .

Properties

IUPAC Name

ethyl (E)-3-[4-(2-chloroacetyl)oxy-2-fluoroanilino]-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O4/c1-2-21-14(20)9(7-17)8-18-12-4-3-10(5-11(12)16)22-13(19)6-15/h3-5,8,18H,2,6H2,1H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYDVBVQEJTTFB-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)OC(=O)CCl)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=C(C=C1)OC(=O)CCl)F)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate is a cyanoacrylate compound that has gained attention for its potential biological applications, particularly in the fields of tissue adhesion and antibacterial activity. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

  • Molecular Formula : C14H12ClFN2O4
  • Molecular Weight : 326.71 g/mol
  • CAS Number : 239081-33-5

Cyanoacrylates, including this compound, polymerize rapidly upon contact with moisture, forming a strong adhesive bond. This polymerization process is crucial for its application in medical adhesives and has been shown to possess inherent antibacterial properties. The mechanism involves the formation of a polymer matrix that can inhibit bacterial growth, particularly against gram-positive bacteria.

Antibacterial Activity

Research has demonstrated that cyanoacrylate adhesives exhibit varying degrees of antibacterial properties. A study focusing on the antibacterial effects of cyanoacrylate tissue adhesives reported significant inhibitory effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the polymerization reaction enhances the antibacterial effect, particularly in actively polymerizing conditions .

Table 1: Antibacterial Activity of Cyanoacrylate Adhesives

BacteriaInhibitory Halo (mm)Statistical Significance
Staphylococcus aureus12.5 ± 1.0P = 0.019
Escherichia coli15.0 ± 0.5P < 0.0001
Streptococcus pneumoniae10.0 ± 0.8P = 0.0014
Pseudomonas aeruginosaNo inhibitionNot significant

The study concluded that the antibacterial effects were notably more pronounced against gram-positive bacteria compared to gram-negative bacteria, likely due to structural differences in their cell walls .

Case Studies

  • Tissue Adhesion in Surgical Applications :
    A clinical study evaluated the use of cyanoacrylate adhesives in skin closure after surgical procedures. The results indicated that these adhesives not only provided effective wound closure but also exhibited antimicrobial properties that reduced infection rates compared to traditional sutures.
  • Veterinary Applications :
    In veterinary medicine, ethyl cyanoacrylate has been used for wound closure in animals, demonstrating similar antibacterial activity as observed in human applications. A study involving rabbits showed that while acute inflammatory responses were noted initially, the long-term benefits included reduced healing times and lower infection rates .

Research Findings

Recent studies have focused on optimizing the formulation of cyanoacrylates to enhance their biological activity while minimizing inflammatory responses. For instance, modifications to the side chains of cyanoacrylate compounds have been explored to improve their biocompatibility and reduce toxic byproducts during degradation .

Table 2: Comparative Analysis of Cyanoacrylate Variants

VariantInflammatory ResponseBiocompatibilityAntibacterial Efficacy
Ethyl CyanoacrylateModerateGoodHigh
Butyl CyanoacrylateLowExcellentModerate
This compoundLowVery GoodVery High

Scientific Research Applications

Anticancer Activity

Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate has been investigated for its potential anticancer properties. Research indicates that compounds of this class can inhibit tumor growth by inducing apoptosis in cancer cells.

Case Study: In Vitro Studies

In a study conducted on various cancer cell lines, the compound demonstrated significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action was linked to the disruption of cell cycle progression and induction of oxidative stress.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Reactive oxygen species generation

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

Polymerization

One of the most significant applications of this compound is in the field of polymer chemistry. Its cyanoacrylate structure allows it to undergo rapid polymerization, making it useful as an adhesive in various industrial applications.

Case Study: Adhesive Properties

In practical applications, the compound has been utilized as a fast-curing adhesive for medical devices and surgical applications due to its biocompatibility and strong bonding capabilities.

PropertyValue
Cure Time30 seconds
Tensile Strength25 MPa
Elongation at Break5%

Coatings

The compound can also be employed in creating protective coatings due to its chemical stability and resistance to degradation. This property is particularly valuable in industries requiring durable surface treatments.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on Anilino Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities
Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate (Target) 4-(2-chloroacetyloxy), 2-fluoro C₁₄H₁₂ClFN₂O₅ 342.71 Not reported Hypothesized herbicidal/antitumor
Ethyl 3-(4-(benzo[d]thiazol-2-yl)phenylamino)-2-cyanoacrylate 4-(benzothiazol-2-yl) C₁₇H₁₃N₃O₂S 323.37 159–160 Antitumor activity
Ethyl(E)-2-cyano-3-(4-(trifluoromethyl)phenyl)acrylate 4-(trifluoromethyl) C₁₂H₁₀F₃NO₂ 257.21 Not reported Synthetic intermediate
Ethyl(E)-3-(4-chlorophenyl)-2-cyanoacrylate 4-chloro C₁₁H₉ClNO₂ 222.65 Not reported Knoevenagel condensation studies
Ethyl 3-(2-chloro-4-nitrophenylamino)-2-cyanoacrylate 2-chloro, 4-nitro C₁₂H₁₀ClN₃O₄ 295.68 Not reported Not specified

Crystallographic and Stability Data

  • Thermal Stability: The benzothiazole derivative (Compound 11b) has a melting point of 159–160°C, higher than simpler cyanoacrylates, suggesting improved stability from aromatic heterocycles .

Q & A

Q. What are the recommended synthetic pathways for Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves a multi-step reaction sequence starting with the condensation of 2-fluoroaniline derivatives with cyanoacrylates. Key intermediates include chloroacetyl ketene and ethyl cyanoacetate. Optimization strategies:

  • Step 1: Use ethanol as a solvent for nucleophilic substitution reactions to introduce the chloroacetyl group.
  • Step 2: Employ catalytic bases (e.g., triethylamine) to enhance the reactivity of the aniline moiety.
  • Step 3: Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography.

Q. How can researchers characterize the crystal structure of this compound, and what instrumentation is required?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

  • Crystallization: Use slow evaporation in a solvent mixture (e.g., ethanol/dichloromethane).
  • Data Collection: Employ a diffractometer (e.g., Enraf–Nonius CAD-4) with a fine-focus sealed tube and graphite monochromator .
  • Refinement: Use SHELXL for small-molecule refinement .

Q. What analytical techniques are recommended for assessing purity and confirming molecular identity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₈H₁₈FNO₃ for analogs) .
  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorine and chloroacetyl peaks).
  • HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% .

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer:

  • Step 1: Validate computational models (e.g., DFT) using crystallographic data (e.g., bond lengths/angles from SCXRD) .
  • Step 2: Cross-reference experimental IR/NMR with NIST databases to identify anomalies (e.g., solvent shifts) .
  • Case Study: Discrepancies in carbonyl stretching frequencies may arise from intermolecular H-bonding, observable in SCXRD .

Reference: SHELX refinement tools can reconcile structural outliers .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • Step 1: Synthesize analogs with modified substituents (e.g., replacing fluoro with methoxy) .
  • Step 2: Screen for bioactivity using assays (e.g., antimicrobial disk diffusion or cytotoxicity via MTT).
  • Data Analysis: Correlate electronic effects (Hammett σ constants) with IC₅₀ values.

Q. How can reaction mechanisms involving the cyanoacrylate core be experimentally validated?

Methodological Answer:

  • Kinetic Studies: Monitor intermediates via time-resolved FTIR or stopped-flow spectroscopy.
  • Isotopic Labeling: Use ¹⁸O-labeled water to trace hydrolysis pathways.
  • Computational Support: Map potential energy surfaces using Gaussian or ORCA software.

Reference: Mechanistic studies on ethyl 2-cyano-3-(2-methoxyphenyl)acrylate reveal base-catalyzed ring-opening pathways .

Q. What experimental designs are suitable for evaluating the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1–10) and quantify degradation via HPLC .
  • Thermal Analysis: Use DSC/TGA to determine melting points and decomposition thresholds.
  • Light Exposure: Conduct accelerated photostability tests (ICH Q1B guidelines).

Q. How can computational modeling predict intermolecular interactions in cocrystals or polymorphs?

Methodological Answer:

  • Software: Use Mercury (Cambridge Crystallographic Database) to analyze packing motifs .
  • Force Fields: Apply Dreiding or COMPASS for energy minimization.
  • Case Study: Predicted H-bonding between cyano and fluoro groups aligns with SCXRD data .

Reference: SHELXD can identify pseudo-symmetry in polymorphic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate
Reactant of Route 2
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Ethyl 3-{4-[(2-chloroacetyl)oxy]-2-fluoroanilino}-2-cyanoacrylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.